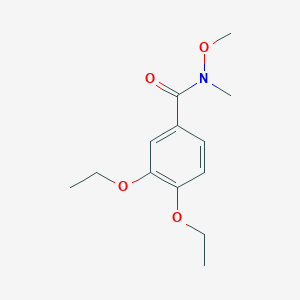

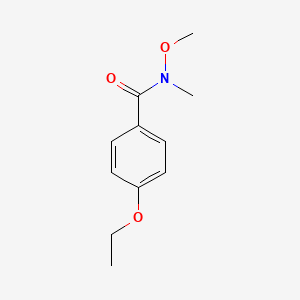

2-Ethoxy-N-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as Weinreb amide .

Chemical Reactions Analysis

N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . The specific chemical reactions involving “2-Ethoxy-N-methoxy-N-methylbenzamide” are not available in the retrieved data.Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533. It has a boiling point of 70 °C/0.1 mmHg and a density of 1.085 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis Techniques : Innovative synthesis methods, such as the one-pot coupling of a carboxylic acid and amine using COMU as a coupling reagent, have been developed, with applications in undergraduate organic chemistry courses and in expanding methods of amide bond formation (Withey & Bajic, 2015).

- Directed Metalation and Synthesis : Directed metalation techniques involving N-tert-butyl-N-methyl-2-methoxybenzamide have been employed for efficient synthesis of complex organic compounds like lunularic acid (Reitz & Massey, 1990).

- Catalytic Applications : Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides has been explored, demonstrating the use of N-alkenoyl-2-methoxybenzamide in enhancing reactivity through intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

Organic Chemistry and Pharmacological Research

- Quinazoline Derivatives Synthesis : 2-Ethoxy-N-methoxy-N-methylbenzamide derivatives have been utilized in the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, providing insights into the kinetics and mechanisms of cyclization reactions (Hanusek, Drabina, Sedlák, & Rosa, 2006).

- Imidazolinium Compound Reactions : Studies on the reaction of asymmetric imidazolinium compounds with nucleophiles have been conducted, offering insights into the synthesis of complex organic structures and their stability (Perillo & Lamdan, 1975).

Advanced Organic Syntheses

- Rhodium-Catalyzed Synthesis : A rhodium(III)-catalyzed system for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate highlights the role of catalysis in organic synthesis (Xie et al., 2021).

Chemical Properties and Interactions

- Liquid Chromatographic Elution Characteristics : The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including this compound, has been investigated, contributing to the understanding of quantitative structure-retention relationships in chromatography (Lehtonen, 1983).

Safety and Hazards

Based on the safety data sheet of a similar compound, N-Methylbenzamide, it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Mechanism of Action

Target of Action

It is structurally similar to n-methylbenzamide, which is a potent inhibitor of pde10a (phosphodiesterase), a protein abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it may interact with its target protein and inhibit its function .

properties

IUPAC Name |

2-ethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYDYFGJEOKAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)